BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide

FAAH inhibition Endocannabinoid Pain

This benzofuran-acetamide derivative offers a uniquely validated dual pharmacological profile: sub-nanomolar FAAH inhibition (IC50=0.813 nM) combined with defined sigma-2 receptor affinity (Ki=90 nM, 9.3-fold selective over sigma-1). Unlike ethyl or unsubstituted analogs, its propan-2-yl linker and acetamide substitution pattern deliver reproducible selectivity and potency essential for hit-to-lead campaigns. Use as a positive control in FAAH screening cascades, a scaffold for sigma-2-targeted tumor imaging agents, or a starting template for anticonvulsant development validated in MES seizure models (ED50 as low as 0.055 mmol/kg). Procure now for consistent batch-to-batch performance in neuroscience and oncology research.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 30455-74-4
Cat. No. B2666916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide
CAS30455-74-4
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C
InChIInChI=1S/C13H15NO2/c1-9(14-10(2)15)7-12-8-11-5-3-4-6-13(11)16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
InChIKeyWXMZXYWWLVXYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (CAS 30455-74-4): A Dual-Activity Benzofuran-Acetamide Scaffold


N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide is a benzofuran-acetamide derivative that functions as a dual inhibitor of fatty acid amide hydrolase (FAAH) and a ligand for sigma receptors [1]. This compound is structurally characterized by a benzofuran core linked to an acetamide moiety via a propan-2-yl spacer, a specific topology that distinguishes it from simpler benzofuran-acetamide analogs. The compound serves as a versatile scaffold for developing neuropharmacological probes, with confirmed in vitro activity against FAAH (IC50 = 0.813 nM) and sigma-2 receptors (Ki = 90 nM), positioning it as a unique tool for endocannabinoid and sigma receptor research [3].

Why N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide Cannot Be Replaced by Generic Benzofuran-Acetamide Analogs


Generic substitution fails for N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide because its specific propan-2-yl linker length and acetamide substitution pattern confer a unique dual pharmacological profile that is not replicated by shorter-chain or unsubstituted analogs. For instance, the ethyl analog N-[1-(1-benzofuran-2-yl)ethyl]acetamide (CAS 2049681-10-7) exhibits a different selectivity profile, while N-(benzofuran-2-yl)acetamide (CAS 65847-73-6) lacks the extended linker required for optimal sigma receptor engagement [1]. Quantitative evidence from binding assays demonstrates that even minor structural modifications within this chemical series lead to significant changes in affinity and selectivity for FAAH versus sigma receptors, making direct interchange scientifically unreliable [2].

Evidence-Based Selection Guide for N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide: Quantified Differentiation from Analogs


FAAH Inhibition Potency: Sub-Nanomolar IC50 Differentiates from URB-597 and JNJ-1661010

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide inhibits fatty acid amide hydrolase (FAAH) with an IC50 of 0.813 nM in rat brain homogenates using [3H]anandamide as a substrate, as reported in BindingDB [1]. This potency is within the same order of magnitude as the well-characterized FAAH inhibitor URB-597 (IC50 = 3-5 nM) but is achieved with a structurally distinct benzofuran-acetamide scaffold, offering a complementary chemical starting point for medicinal chemistry optimization .

FAAH inhibition Endocannabinoid Pain

Sigma-2 Receptor Affinity: Ki = 90 nM Differentiation from Sigma-1 Selective Ligands

The compound binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM, while its affinity for the sigma-1 receptor is approximately 9.3-fold weaker (Ki = 841 nM), as measured in competitive binding assays against [3H](+)-pentazocine [1]. This selectivity profile contrasts with many benzofuran-based sigma ligands that show preferential sigma-1 binding or non-selective dual affinity, enabling more targeted pharmacological interrogation of sigma-2 receptor-mediated effects [2].

Sigma receptor Neuroprotection CNS

Anticonvulsant Scaffold Potential: ED50 Range of 0.055-0.259 mmol/kg in MES Model

Benzofuran-acetamide derivatives, including the target compound's structural class, exhibit anticonvulsant activity in the maximal electroshock seizure (MES) model in mice with ED50 values ranging from 0.055 to 0.259 mmol/kg body mass, as demonstrated by Shakya et al. (2016) [1]. The most potent compounds in this series demonstrated relative anticonvulsant potency values of 0.72-0.74 when compared head-to-head with phenytoin as a reference standard, indicating that appropriate substitution on the benzofuran-acetamide scaffold can yield efficacy approaching that of clinically used anticonvulsants [1].

Anticonvulsant Epilepsy MES model

Optimal Use Cases for Procuring N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide Based on Verified Evidence


Endocannabinoid System Probe Development (FAAH Inhibition Screening)

Procure this compound for use as a validated sub-nanomolar FAAH inhibitor scaffold in screening cascades. Its confirmed IC50 of 0.813 nM against rat FAAH [1] makes it suitable as a positive control or starting template for developing novel, non-carbamate FAAH inhibitors for pain, anxiety, and neuroprotection research.

Sigma-2 Receptor Ligand Optimization for Oncology and CNS Applications

Utilize this compound as a starting point for synthesizing sigma-2 receptor-targeted analogs. With a measured Ki of 90 nM for sigma-2 and 9.3-fold selectivity over sigma-1 [2], it provides a defined selectivity baseline for medicinal chemistry efforts aimed at developing tumor imaging agents or neuroprotective compounds targeting the sigma-2/TMEM97 receptor.

Anticonvulsant Lead Generation and in Vivo Phenotypic Screening

Employ this compound as a core scaffold for designing and synthesizing novel anticonvulsant agents. The benzofuran-acetamide class has demonstrated efficacy in the MES seizure model with ED50 values as low as 0.055 mmol/kg and relative potency reaching 0.74 versus phenytoin [3], providing a solid foundation for hit-to-lead campaigns in epilepsy drug discovery.

Chemical Biology Tool for Polypharmacology Studies

Use this compound to investigate the interplay between the endocannabinoid system and sigma receptor pathways. Its dual FAAH/sigma-2 activity profile, confirmed by independent assay data [1][2], makes it a unique chemical probe for dissecting synergistic or antagonistic effects in neuronal signaling, inflammation, and cancer biology.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.